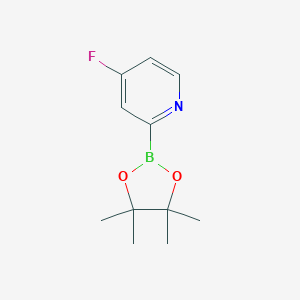

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 4-position and a pinacol boronate ester at the 2-position. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .

Properties

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTDFLHPACNEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260152-43-9 | |

| Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenated Pyridine Precursor Preparation

The synthesis begins with 2-halo-4-fluoropyridine derivatives, where the halogen (X = Cl, Br, I) serves as the leaving group for subsequent metallation. Fluorine substitution at the 4-position imposes electron-withdrawing effects, influencing reactivity patterns during metal insertion. Commercial availability of 2-chloro-4-fluoropyridine (CAS 1500-52-1) often makes it the preferred starting material, though bromo and iodo analogs are utilized for enhanced reactivity in low-temperature reactions.

Directed Metallation and Transmetallation

Metallation employs lithium or magnesium-based reagents under inert atmospheres. For example, treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a pyridyllithium intermediate, which reacts with bis(pinacolato)diboron (BPin) to form the boronate complex. Alternative protocols using Grignard reagents (e.g., MgCl) demonstrate comparable efficacy but require rigorous moisture exclusion to prevent hydrolysis.

Table 1: Metallation Reaction Parameters

| Parameter | Lithium-Based Route | Magnesium-Based Route |

|---|---|---|

| Temperature | −78°C to 0°C | 0°C to 25°C |

| Solvent | THF | Diethyl ether |

| Yield (BPin) | 68–75% | 60–65% |

| By-Products | LiX, PinB-O-BPin | MgX, PinB-O-BPin |

Transition Metal-Catalyzed Borylation

Miyaura Borylation Mechanism

Palladium-catalyzed coupling between 2-halo-4-fluoropyridine and BPin offers a single-step route under milder conditions. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester. Key catalysts include Pd(dppf)Cl and Pd(PPh), with potassium acetate (KOAc) as a base to neutralize HX by-products.

Solvent and Temperature Optimization

Reactions proceed in polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) at 80–100°C. Elevated temperatures accelerate kinetics but risk deboronation side reactions. A representative procedure combines 2-bromo-4-fluoropyridine (1.0 equiv), BPin (1.2 equiv), Pd(dppf)Cl (3 mol%), and KOAc (3.0 equiv) in dioxane at 90°C for 12 hours, achieving 82% isolated yield after column chromatography.

Table 2: Catalytic Borylation Performance Metrics

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl | Dioxane | 90 | 12 | 82 | 98.5 |

| Pd(PPh) | DMF | 100 | 8 | 78 | 97.2 |

| NiCl(dppe) | THF | 80 | 24 | 45 | 89.1 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Metallation routes provide high regioselectivity but necessitate cryogenic conditions and sensitive handling of organometallic intermediates, limiting scalability. In contrast, catalytic borylation operates under aerobic conditions with commercially available catalysts, enabling kilogram-scale production.

By-Product Management

Pinacol (PinB-O-BPin) formation remains a challenge in both methods. Chromatographic purification using silica gel eluted with hexane/ethyl acetate (4:1) effectively isolates the target compound, though recrystallization from ethanol/water mixtures offers a solvent-efficient alternative.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is predominantly used in organic synthesis as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing complex molecules through the Suzuki-Miyaura coupling method. The reaction yielded high purity products with excellent yields under mild conditions .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to modify biological activity through fluorination and boron incorporation. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Case Study: Anticancer Agents

A recent investigation into fluorinated pyridine derivatives revealed that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The incorporation of the boronic acid moiety was found to enhance the interaction with biological targets .

Material Science

The compound's boronic ester functionality allows it to be utilized in the development of new materials. These materials can be employed in sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols.

Case Study: Sensor Development

Research published in Advanced Materials highlighted the use of boronic ester-based materials for developing sensors that detect glucose levels. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity of glucose detection.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors and other bioactive molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues:

Key Comparative Insights

Reactivity in Cross-Couplings :

- The 2-boronate-4-fluoro substitution in the target compound likely offers superior regioselectivity compared to 3-boronate-4-fluoro analogues (e.g., CAS 458532-88-2) due to reduced steric hindrance and favorable electronic alignment for Pd-mediated couplings .

- Trifluoromethyl-substituted variants (e.g., CAS 1084953-47-8) exhibit enhanced electron deficiency, broadening their utility in coupling electron-rich aryl halides .

Synthetic Yields :

- Yields for related compounds vary significantly. For example, tert-butyl-4-(dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab) was synthesized in 36% yield , while trimethylsilyl-cyclohexane derivatives achieved up to 95% yield under optimized hydrogenation conditions .

Stability and Handling :

- Fluorine substitution at the 4-position (target compound) may improve hydrolytic stability compared to 2-fluoro-5-boronate derivatives (CAS 444120-95-0), where steric proximity between F and B could increase susceptibility to moisture .

Applications :

- The target compound’s structural framework aligns with intermediates used in fluorescent probes (e.g., PY-BE for H₂O₂ detection), where boronate groups enable selective oxidation-responsive behavior .

- Pharmaceutical relevance is highlighted by analogues like 5-bromo-pyrrolopyridine boronate (CAS 1072152-50-1), a key building block in kinase inhibitor synthesis .

Research Findings and Trends

- Catalytic Efficiency : Suzuki couplings using 2-boronate pyridines generally require lower Pd loading (0.5–2 mol%) compared to bulkier substrates, as seen in the synthesis of 4-phenylpyridin-2-one derivatives (77% yield) .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the boronate group, accelerating transmetallation steps in cross-couplings .

- Market Trends : Boronate-containing pyridines are increasingly demanded in high-throughput drug discovery , with suppliers like Enamine Ltd. and Sigma-Aldrich expanding catalogs to include fluorinated variants .

Biological Activity

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 369.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety that may influence its reactivity and biological interactions.

Inhibition of Kinases

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, in a comparative study of various compounds' inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), it was found that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent inhibitors were noted to have specific structural motifs that enhance their binding affinity to the kinase active site .

Table 1: Inhibitory Activity Against GSK-3β

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Compound A | 8 | Highly potent |

| Compound B | 50 | Moderate potency |

| Compound C | 1314 | Weak activity |

Cytotoxicity Studies

In vitro cytotoxicity assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed varying degrees of cell viability reduction upon treatment with different concentrations of the compound. Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies .

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 0.1 | 95 |

| Compound B | 10 | 80 |

| Compound C | 100 | 40 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds demonstrated significant reductions in NO and IL-6 levels at concentrations as low as 1 µM, indicating potential therapeutic benefits in inflammatory conditions .

Table 3: Anti-inflammatory Activity

| Compound | NO Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Compound A | 30% at 1 µM | 25% at 1 µM |

| Compound B | 50% at 10 µM | 40% at 10 µM |

Case Studies

In one notable study focused on the modulation of immune responses, the compound was evaluated for its ability to enhance T-cell activation in the presence of PD-L1 blockade. The results indicated that it could significantly rescue mouse splenocytes from apoptosis induced by PD-L1 interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, aryl halides (e.g., bromopyridines) react with pinacol boronic esters under inert conditions. Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability and reactivity .

- Solvent and base : Use toluene/ethanol mixtures with Na₂CO₃ or K₂CO₃ to maintain pH and solubility.

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) under nitrogen to prevent boronate hydrolysis .

Q. How should researchers approach the purification and characterization of this compound, given its air and moisture sensitivity?

- Methodological Answer :

- Purification : Use Schlenk techniques or gloveboxes for air-free column chromatography. Avoid protic solvents; prioritize anhydrous dichloromethane or hexane/ethyl acetate mixtures.

- Characterization :

- NMR : Confirm boronate presence via ¹¹B NMR (δ ~30 ppm) and ¹⁹F NMR for fluorine substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 252.11 g/mol) .

- FT-IR : Look for B-O stretches (~1350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound, and how can software like SHELX or OLEX2 enhance analysis?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of anhydrous solvents (e.g., hexane/CH₂Cl₂).

- Software :

- SHELXL : Refine structures using least-squares methods; handle twinning or disorder via TWIN/BASF commands .

- OLEX2 : Integrate SCXRD data for real-space refinement and electron density mapping. Use its GUI for visualizing hydrogen bonding or π-stacking interactions .

- Example: A related pyridine-boronate structure was resolved with R-factor < 0.05 using SHELXL .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) during structural validation?

- Methodological Answer :

- Dynamic NMR (DNMR) : Investigate rotational barriers in the dioxaborolane ring if splitting anomalies arise.

- Computational validation :

- DFT calculations (B3LYP/6-311+G(2d,p)) : Simulate NMR chemical shifts and compare with experimental data.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain crystallographic packing .

- Contingency : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions, and how do electronic effects (e.g., fluorine substitution) influence reactivity?

- Methodological Answer :

- Functionalization :

- Suzuki coupling : React with aryl halides (e.g., 4-bromotoluene) to form biaryl systems. The fluorine substituent directs coupling to the para position .

- Buchwald-Hartwig amination : Use Pd/Xantphos catalysts to introduce amines at the pyridine ring.

- Electronic effects :

- Fluorine’s electron-withdrawing nature enhances boronate electrophilicity, accelerating transmetallation in Pd-catalyzed reactions .

- Steric effects from the tetramethyl dioxaborolane group may reduce side reactions in crowded systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.